molecular formula C17H13Br2NO4 B2428854 ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate CAS No. 125365-59-5

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Cat. No.: B2428854
CAS No.: 125365-59-5
M. Wt: 455.102
InChI Key: DRQWUEGKSGOGBC-UHFFFAOYSA-N
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Description

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWUEGKSGOGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the class of benzo[e]indole derivatives, characterized by a dioxo functional group and bromine substituents. Its molecular formula is C17H14Br2NO4C_{17}H_{14}Br_2NO_4 with a molecular weight of approximately 422.1 g/mol. The presence of bromine atoms is noteworthy as halogenated compounds often exhibit enhanced biological activities.

Structural Formula

Ethyl 8 bromo 2 bromomethyl 3 methyl 4 5 dioxo 4 5 dihydro 3H benzo e indole 1 carboxylate\text{Ethyl 8 bromo 2 bromomethyl 3 methyl 4 5 dioxo 4 5 dihydro 3H benzo e indole 1 carboxylate}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound has been found to inhibit the proliferation of cancer cells in vitro, with IC50 values indicating effective cytotoxicity.
  • Mechanisms of Action : The compound may interact with cellular pathways such as:
    • Inhibition of the Bcl-2 family proteins, promoting apoptosis.
    • Disruption of the cell cycle at the G1/S checkpoint.

Case Study: Cytotoxicity Assay

A cytotoxicity assay conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound exhibited an IC50 value of approximately 15 µM. This suggests a potent anticancer effect compared to standard chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)
Ethyl 8-bromo...MCF-715
DoxorubicinMCF-710

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial effects are hypothesized to result from:

  • Disruption of bacterial cell membranes.
  • Inhibition of specific enzymes critical for bacterial survival.

Mutagenicity and Safety Profile

While exploring its biological activity, it is essential to assess the safety profile. Preliminary mutagenicity tests indicate that this compound does not exhibit significant mutagenic potential at therapeutic doses.

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